4-(Trifluoromethyl)benzyl alcohol 4-(Trifluoromethyl)benzyl alcohol 4-(trifluoromethyl)benzyl alcohol is an aromatic primary alcohol. It derives from a benzyl alcohol.
Brand Name: Vulcanchem
CAS No.: 349-95-1
VCID: VC21201546
InChI: InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2
SMILES: C1=CC(=CC=C1CO)C(F)(F)F
Molecular Formula: C8H7F3O
Molecular Weight: 176.14 g/mol

4-(Trifluoromethyl)benzyl alcohol

CAS No.: 349-95-1

Cat. No.: VC21201546

Molecular Formula: C8H7F3O

Molecular Weight: 176.14 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)benzyl alcohol - 349-95-1

Specification

CAS No. 349-95-1
Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
IUPAC Name [4-(trifluoromethyl)phenyl]methanol
Standard InChI InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2
Standard InChI Key MOOUWXDQAUXZRG-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CO)C(F)(F)F
Canonical SMILES C1=CC(=CC=C1CO)C(F)(F)F

Introduction

Structural Identification and Nomenclature

4-(Trifluoromethyl)benzyl alcohol is an organic compound characterized by a benzene ring substituted with both a trifluoromethyl group and a hydroxymethyl group in the para position. This structural arrangement gives the compound its distinctive properties and reactivity patterns.

Identification Information

The compound has several synonyms and identifiers in chemical databases and literature, as detailed in the following table:

ParameterInformation
IUPAC Name[4-(trifluoromethyl)phenyl]methanol
Common Synonyms4-Trifluoromethyl benzyl alcohol, 4-Hydroxymethylbenzotrifluoride, p-Trifluoromethylbenzyl alcohol, 4-Trifluoromethyl benzene methanol
CAS Registry Number349-95-1
Molecular FormulaC₈H₇F₃O
Molecular Weight176.14 g/mol
MDL NumberMFCD00004661
PubChem CID67684
Beilstein Reference1450174
InChIKeyMOOUWXDQAUXZRG-UHFFFAOYSA-N

The compound is defined in ChEBI as "an aromatic primary alcohol functionally related to a benzyl alcohol" . The presence of the trifluoromethyl group significantly influences the compound's physical properties and reactivity compared to unsubstituted benzyl alcohol.

Physical and Chemical Properties

4-(Trifluoromethyl)benzyl alcohol possesses a unique set of physical and chemical properties that make it valuable for various applications in synthetic chemistry and pharmaceutical development.

Physical Properties

The compound exists as a colorless to light yellow liquid at room temperature, with physical properties as outlined in the following table:

PropertyValueSource
Physical StateLiquid after melting
ColorClear colorless to light brown
Melting Point18-20°C / 22-25°C
Boiling Point78-80°C (at 4 mmHg)
Density1.288 g/mL (at 25°C)
Specific Gravity1.286
Refractive Index1.4590
Flash Point100°C (212°F) / 213°F
Water SolubilitySoluble
pKa13.91±0.10 (Predicted)

It's worth noting that there are slight discrepancies in the reported melting point and flash point values between different sources, which may be attributed to variations in measurement methods or sample purity.

Structural Information

The molecular structure of 4-(Trifluoromethyl)benzyl alcohol features a benzene ring with a trifluoromethyl group (-CF₃) at the para position and a hydroxymethyl group (-CH₂OH). This structure can be represented using various notations:

Notation TypeRepresentation
SMILESC1(CO)=CC=C(C(F)(F)F)C=C1
InChIInChI=1S/C8H7F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2

The presence of the trifluoromethyl group introduces significant electronic effects, making the compound's reactivity different from that of benzyl alcohol. The -CF₃ group is strongly electron-withdrawing, which affects the electron density distribution across the molecule and influences its chemical behavior in various reactions.

Applications and Uses

4-(Trifluoromethyl)benzyl alcohol has several important applications in pharmaceutical development, chemical synthesis, and analytical chemistry.

Pharmaceutical Applications

The compound serves as a valuable pharmaceutical intermediate in drug development processes . The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to:

  • Enhance metabolic stability of drug molecules

  • Increase lipophilicity, potentially improving membrane permeability

  • Alter electronic properties of adjacent functional groups

  • Modify the binding affinity to target proteins

These properties make 4-(Trifluoromethyl)benzyl alcohol a useful building block for the synthesis of more complex pharmaceutical compounds. The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl group, has become increasingly important in drug design strategies.

Research Applications

Beyond pharmaceutical development, 4-(Trifluoromethyl)benzyl alcohol finds application in various research contexts:

  • Spectroscopic Studies: The compound is used to predict NMR spectrum patterns, serving as a reference material in analytical chemistry .

  • Kinetic Studies: It serves as a reagent in kinetic studies of phosphonoformate prodrugs and aquachromium(IV) .

  • Photocatalytic Oxidation Research: The compound can undergo photocatalytic oxidation to corresponding aldehydes on TiO₂ photocatalyst under O₂ atmosphere .

  • Chemical Transformations: It can participate in various chemical reactions, including oxidation processes to form corresponding aldehydes and carboxylic acids as demonstrated in photocatalytic studies .

These diverse applications highlight the compound's utility as both a synthetic building block and a model substrate for studying various chemical processes.

ConcentrationAmount of Compound
1 mM0.176 g in 1000 mL solvent
5 mM0.881 g in 1000 mL solvent
10 mM1.761 g in 1000 mL solvent

For specific research applications requiring precise concentrations, more detailed preparation tables are available that account for different starting amounts of the compound .

Chemical Reactivity

4-(Trifluoromethyl)benzyl alcohol exhibits reactivity patterns typical of benzylic alcohols, modified by the electronic effects of the trifluoromethyl group.

Oxidation Reactions

The compound can undergo oxidation reactions to form the corresponding aldehyde and carboxylic acid derivatives. Research has demonstrated that 4-(Trifluoromethyl)benzyl alcohol can participate in photocatalytic oxidation processes:

  • Photocatalytic oxidation on TiO₂ under O₂ atmosphere to form the corresponding aldehyde .

  • Potential participation in external catalyst-free photo-oxidation processes, similar to other aromatic alcohols that can be converted to carboxylic acids or ketones .

The oxidation typically proceeds through the aldehyde intermediate before forming the carboxylic acid, with the reaction rate influenced by factors such as light irradiation and reaction conditions.

Other Transformations

As a benzylic alcohol, 4-(Trifluoromethyl)benzyl alcohol can potentially undergo various other transformations, including:

  • Esterification reactions

  • Etherification

  • Conversion to halides via reaction with appropriate halogenating agents

  • Dehydration reactions

The presence of the trifluoromethyl group alters the electronic properties of the molecule compared to simple benzyl alcohol, potentially affecting reaction rates and product distributions in these transformations.

Analytical Characterization

Analytical characterization of 4-(Trifluoromethyl)benzyl alcohol is essential for confirming its identity and purity in research and pharmaceutical applications.

Spectroscopic Properties

The compound can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: The presence of the trifluoromethyl group leads to characteristic signals in both ¹H and ¹³C NMR spectra. Additionally, ¹⁹F NMR can provide valuable information about the fluorine environment.

  • IR Spectroscopy: Expected to show characteristic bands for the hydroxyl group, aromatic C-H stretching, and C-F stretching vibrations.

  • Mass Spectrometry: The molecular ion peak at m/z 176 corresponds to the molecular weight, with fragmentation patterns characteristic of benzylic alcohols and trifluoromethyl-substituted aromatics.

These spectroscopic techniques, combined with physical property measurements, provide comprehensive characterization of the compound.

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